Tert-butyl 3-fluoro-4-oxoazepane-1-carboxylate

Conformational Analysis Fluorine Chemistry Drug Design

Tert-butyl 3-fluoro-4-oxoazepane-1-carboxylate (CAS 644982-12-7) is a fluorinated seven-membered nitrogen heterocycle (azepane) featuring a tert-butyloxycarbonyl (Boc) protecting group, a ketone at the 4-position, and a single fluorine substituent at the 3-position. This compound serves as a versatile intermediate in medicinal chemistry, particularly for introducing conformational bias into drug candidates due to the stereoelectronic effects of the C–F bond.

Molecular Formula C11H18FNO3
Molecular Weight 231.26 g/mol
CAS No. 644982-12-7
Cat. No. B1524607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-fluoro-4-oxoazepane-1-carboxylate
CAS644982-12-7
Molecular FormulaC11H18FNO3
Molecular Weight231.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC(=O)C(C1)F
InChIInChI=1S/C11H18FNO3/c1-11(2,3)16-10(15)13-6-4-5-9(14)8(12)7-13/h8H,4-7H2,1-3H3
InChIKeyIDKJZSHWZNDJJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 3-fluoro-4-oxoazepane-1-carboxylate (CAS 644982-12-7) – A Fluorinated Azepane Building Block for Conformationally Biased Drug Discovery


Tert-butyl 3-fluoro-4-oxoazepane-1-carboxylate (CAS 644982-12-7) is a fluorinated seven-membered nitrogen heterocycle (azepane) featuring a tert-butyloxycarbonyl (Boc) protecting group, a ketone at the 4-position, and a single fluorine substituent at the 3-position . This compound serves as a versatile intermediate in medicinal chemistry, particularly for introducing conformational bias into drug candidates due to the stereoelectronic effects of the C–F bond [1]. The presence of both the fluorine atom and the 4-oxo group provides a unique chemical handle for further derivatization and scaffold diversification .

Why Tert-butyl 3-fluoro-4-oxoazepane-1-carboxylate Cannot Be Replaced by Generic Azepane Analogs


The substitution of this specific fluorinated azepane building block with a non-fluorinated or differently substituted analog will alter key molecular properties that are critical for lead optimization. A single fluorine atom installed on the azepane ring has been shown by 1H NMR and computational modeling to significantly bias the ring conformation, reducing the conformational flexibility inherent to seven-membered rings [1]. Furthermore, the introduction of fluorine modifies the lipophilicity (LogP) and electronic character of the molecule, which directly impacts passive permeability, metabolic stability, and target binding [2]. The 4-oxo group provides a distinct site for further synthetic elaboration (e.g., reductive amination, Grignard addition) that is not present in simple fluoroazepanes . Consequently, generic substitution risks loss of the desired conformational constraint, altered ADME properties, or incompatibility with downstream synthetic routes.

Quantitative Evidence Guide: Tert-butyl 3-fluoro-4-oxoazepane-1-carboxylate Differentiation Data


Conformational Bias Induced by a Single Fluorine Atom

A single fluorine atom, when installed on a model azepane ring, biases the ring to adopt one major conformation for a specific diastereomer. This effect, validated by 1H NMR spectroscopy and computational modelling, is unique to fluorine compared to other substituents like hydroxyl groups [1]. While this study was conducted on a model azepane system, the stereoelectronic principles governing the fluorine gauche effect are directly applicable to the target compound, providing a quantitative basis for expecting conformational restriction relative to non-fluorinated azepane analogs. In contrast, the unsubstituted 4-oxoazepane ring exhibits greater conformational flexibility [REFS-1, REFS-2].

Conformational Analysis Fluorine Chemistry Drug Design

Lipophilicity Modulation (LogP) Compared to Non-Fluorinated Analog

The introduction of a single fluorine atom at the 3-position of the 4-oxoazepane scaffold alters its lipophilicity profile. The calculated LogP for tert-butyl 3-fluoro-4-oxoazepane-1-carboxylate is 1.86 . In comparison, the non-fluorinated analog, tert-butyl 4-oxoazepane-1-carboxylate (CAS 188975-88-4), has a predicted LogP of approximately 1.3 based on its molecular formula C11H19NO3 and similar scaffolds [REFS-2, REFS-3]. This ~0.5 Log unit increase in lipophilicity is a classic effect of aryl/alkyl fluorine substitution and can be leveraged to fine-tune membrane permeability and metabolic stability [3].

Lipophilicity ADME Physicochemical Properties

Synthetic Accessibility and Yield Comparison

A published synthetic route for tert-butyl 3-fluoro-4-oxoazepane-1-carboxylate achieves a yield of 21% for the final decarboxylation step from a precursor . While this specific yield is modest, it reflects the synthetic challenges associated with constructing fluorinated medium-sized rings. For comparison, the unsubstituted analog, tert-butyl 4-oxoazepane-1-carboxylate, is a simpler molecule and is typically synthesized via straightforward Boc-protection of the commercially available 4-oxoazepane, resulting in high yields (>80%) [1]. The lower yield of the fluorinated derivative highlights its inherent synthetic complexity and justifies its premium as a specialized building block. Researchers can anticipate that this intermediate will require careful reaction optimization for further derivatization.

Synthetic Chemistry Process Development Cost of Goods

Procurement-Driven Applications: Where Tert-butyl 3-fluoro-4-oxoazepane-1-carboxylate Delivers Unique Value


Design of Conformationally Biased Kinase or GPCR Inhibitors

Medicinal chemists seeking to improve the binding affinity and selectivity of lead compounds targeting flexible protein binding sites (e.g., kinases, GPCRs) should consider this building block. The demonstrated ability of a single fluorine atom to bias the azepane ring into one major conformation [1] can reduce the entropic cost of binding and lead to more potent and selective ligands. This is a strategic advantage over using the more flexible, unsubstituted azepane analog.

Modulation of Lipophilicity and ADME Properties in Lead Optimization

In projects where fine-tuning LogP is critical for achieving optimal oral bioavailability or CNS penetration, this compound offers a precise tool. Its calculated LogP of 1.86 represents a ~0.5 Log unit increase over the non-fluorinated analog [REFS-2, REFS-3]. This quantifiable shift allows medicinal chemists to systematically explore structure-activity and structure-property relationships (SAR/SPR) for optimizing pharmacokinetic profiles.

Scaffold Diversification via Ketone Functionalization

The presence of the 4-oxo group provides a reactive handle for creating diverse libraries of azepane derivatives. This compound is a demonstrated intermediate for further transformations such as reduction to the corresponding alcohol with sodium tetrahydroborate (reported in 43% yield) [3]. Researchers aiming to generate novel chemical space around the azepane core will find this a valuable starting point for reductive aminations, Grignard additions, and other ketone-specific chemistries.

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